N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Brand Name: Vulcanchem
CAS No.: 176158-74-0
VCID: VC0069678
InChI: InChI=1S/C4H11NO.C2H4O3/c1-5(2)3-4-6;3-1-2(4)5/h6H,3-4H2,1-2H3;3H,1H2,(H,4,5)
SMILES: CN(C)CCO.C(C(=O)O)O
Molecular Formula: C6H15NO4
Molecular Weight: 165.1876

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate

CAS No.: 176158-74-0

Cat. No.: VC0069678

Molecular Formula: C6H15NO4

Molecular Weight: 165.1876

* For research use only. Not for human or veterinary use.

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate - 176158-74-0

Specification

CAS No. 176158-74-0
Molecular Formula C6H15NO4
Molecular Weight 165.1876
IUPAC Name 2-(dimethylamino)ethanol;2-hydroxyacetic acid
Standard InChI InChI=1S/C4H11NO.C2H4O3/c1-5(2)3-4-6;3-1-2(4)5/h6H,3-4H2,1-2H3;3H,1H2,(H,4,5)
SMILES CN(C)CCO.C(C(=O)O)O

Introduction

Chemical Structure and Composition

Molecular Structure

N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is composed of two distinct components: a cationic quaternary ammonium group and an anionic 2-hydroxyacetate (glycolate) group. The structural formula can be represented as [(CH₃)₂N⁺(CH₂CH₂OH)][HOCH₂COO⁻].

The cation contains a positively charged nitrogen atom with two methyl groups and one 2-hydroxyethyl substituent, while the anion is derived from glycolic acid (2-hydroxyacetic acid). This structure differs from the closely related N,N-dimethyl(2-hydroxyethyl)ammonium acetate (CAS: 58937-21-6), which features an acetate anion instead of a 2-hydroxyacetate anion .

Structural Comparison with Similar Compounds

Table 1: Structural Comparison of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate with Related Compounds

CompoundCationAnionFunctional Groups
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate[(CH₃)₂N⁺(CH₂CH₂OH)][HOCH₂COO⁻]Hydroxyl groups on both cation and anion
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate[(CH₃)₂N⁺(CH₂CH₂OH)][CH₃COO⁻]Hydroxyl group only on cation
Bis(2-hydroxyethyl)dimethylammonium chloride[(CH₃)₂N⁺(CH₂CH₂OH)₂][Cl⁻]Two hydroxyl groups on cation
2-Hydroxyethylammonium formate[HOCH₂CH₂NH₃⁺][HCOO⁻]Hydroxyl group on cation, primary ammonium

The presence of hydroxyl groups on both the cation and anion is a distinctive feature of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, which differentiates it from other ammonium salts and potentially confers unique physicochemical properties.

Physical Properties

Fundamental Physical Properties

Based on the structural similarities with N,N-dimethyl(2-hydroxyethyl)ammonium acetate, we can estimate several physical properties of N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate. The molecular weight would be approximately 165.19 g/mol, slightly higher than its acetate counterpart (149.19 g/mol) due to the additional hydroxyl group on the anion .

Hydroxyethylammonium-based ionic compounds often exist as viscous liquids or low-melting solids at room temperature. For instance, 2-hydroxyethylammonium formate has an extremely low melting point of -82°C . This suggests that N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate may also have a relatively low melting point.

Solubility and Solvation Properties

The hydroxyl groups present in both the cation and anion of N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate would likely confer high solubility in polar solvents such as water, alcohols, and other protic solvents. This property is characteristic of hydroxyethylammonium salts, which often exhibit excellent hydrophilicity.

Similar to 2-hydroxyethylammonium formate, this compound would likely demonstrate strong hydrogen bonding capabilities, enabling it to dissolve various inorganic salts and potentially certain polymers . The additional hydroxyl group on the anion would enhance these hydrogen bonding capabilities compared to its acetate counterpart.

Thermal Properties

Hydroxyl-functionalized ammonium salts typically show good thermal stability. For comparison, 2-hydroxyethylammonium formate remains stable up to approximately 150°C . Given the structural similarities, N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate would likely demonstrate comparable thermal behavior, though the exact decomposition temperature would need to be determined experimentally.

Synthesis Methods

Ion Exchange Method

An alternative approach would involve an ion exchange process, starting with N,N-dimethyl(2-hydroxyethyl)ammonium salts with other anions, such as halides or acetate, and exchanging the anion for 2-hydroxyacetate using an ion exchange resin or through double displacement reactions.

Purification Techniques

Applications

Catalytic Applications

Quaternary ammonium salts often serve as phase-transfer catalysts in organic synthesis. The hydroxyl functionalities in N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate could enhance its interaction with both polar and non-polar reagents, potentially making it an effective catalyst for reactions at phase boundaries.

Additionally, the hydroxyl groups could participate in hydrogen bonding with substrates, potentially offering selectivity in certain transformations where hydrogen bonding plays a crucial role in transition state stabilization.

Electrochemical Applications

Ionic liquids with good conductivity find applications in electrochemical devices such as batteries and capacitors. The ionic nature of N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, combined with the potential for high ionic mobility due to its likely low viscosity, suggests possible applications in electrochemistry.

For comparison, 2-hydroxyethylammonium formate exhibits an ionic conductivity of 3.3 mS cm⁻¹ at room temperature , and N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate might be expected to show comparable conductivity values.

Research Developments

Current Research Gaps

Research on N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate specifically appears limited in the current scientific literature. This represents an opportunity for investigation in several areas:

  • Comprehensive characterization of physical properties

  • Exploration of synthesis optimizations

  • Evaluation of performance in specific applications

  • Comparative studies with related ionic compounds

Analytical Characterization

Comprehensive characterization of N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate would involve multiple analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm structure

  • Infrared spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation

  • Thermal analysis (DSC, TGA) to determine melting point and thermal stability

  • Viscosity and conductivity measurements

  • Solubility studies in various solvents

These analyses would provide valuable data for understanding the compound's behavior and potential applications.

Comparison with Other Ionic Compounds

Advantages and Limitations

Table 2: Comparative Advantages and Limitations of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate

FeaturePotential AdvantagePotential Limitation
Hydroxyl functionalityEnhanced hydrogen bonding capability, higher polarityPossibly higher viscosity, potential reactivity
Quaternary ammonium structureThermal stability, wide electrochemical windowLess biodegradable than some alternatives
2-Hydroxyacetate anionPotential chelating properties, biodegradabilityPossible susceptibility to oxidation
Combined hydroxyl groupsUnique solvation properties, potential for selective interactionsHygroscopic nature may complicate handling

Environmental Considerations

The biodegradability of quaternary ammonium compounds varies significantly depending on their structure. The presence of hydroxyl groups in both the cation and anion of N,N-dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate may enhance its biodegradability compared to non-functionalized quaternary ammonium salts, making it potentially more environmentally friendly.

Additionally, if this compound can function as an ionic liquid, it could serve as a replacement for volatile organic solvents, potentially reducing environmental impact in chemical processes.

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